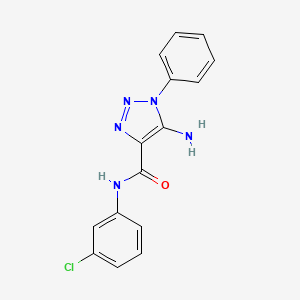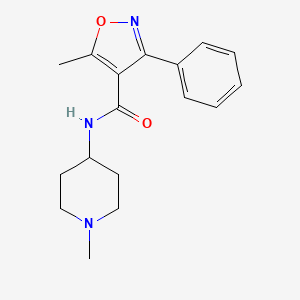
5-amino-N-(3-chlorophenyl)-1-phenyl-1H-1,2,3-triazole-4-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-amino-N-(3-chlorophenyl)-1-phenyl-1H-1,2,3-triazole-4-carboxamide, also known as CCT251545, is a small molecule inhibitor that has gained attention in recent years due to its potent anticancer properties. This compound was first synthesized in 2008 by scientists at the Cancer Research UK Cancer Therapeutics Unit at The Institute of Cancer Research in London. Since then, numerous studies have been conducted to explore the mechanism of action and potential applications of CCT251545 in cancer research.
Mecanismo De Acción
5-amino-N-(3-chlorophenyl)-1-phenyl-1H-1,2,3-triazole-4-carboxamide works by inhibiting the activity of a protein called MELK (maternal embryonic leucine zipper kinase). MELK is overexpressed in a variety of cancer types and is believed to play a role in cancer cell proliferation and survival. By inhibiting MELK, this compound is able to induce apoptosis in cancer cells and prevent their growth and proliferation.
Biochemical and Physiological Effects:
In addition to its anticancer properties, this compound has also been shown to have other biochemical and physiological effects. For example, studies have shown that this compound is able to inhibit the growth and proliferation of human embryonic stem cells, making it a potential candidate for stem cell research. Additionally, this compound has been shown to inhibit the growth of certain bacteria, suggesting that it may have antimicrobial properties.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of 5-amino-N-(3-chlorophenyl)-1-phenyl-1H-1,2,3-triazole-4-carboxamide is its specificity for cancer cells, which makes it a promising candidate for cancer therapy. However, one limitation of this compound is its potential toxicity, as it has been shown to induce liver damage in animal studies. Additionally, more research is needed to determine the optimal dosage and administration of this compound for cancer therapy.
Direcciones Futuras
There are several potential future directions for research on 5-amino-N-(3-chlorophenyl)-1-phenyl-1H-1,2,3-triazole-4-carboxamide. One area of interest is the development of combination therapies that incorporate this compound with other anticancer agents. Additionally, more research is needed to determine the optimal dosage and administration of this compound for cancer therapy. Finally, studies are needed to explore the potential applications of this compound in other areas of research, such as stem cell research and antimicrobial therapy.
Métodos De Síntesis
The synthesis of 5-amino-N-(3-chlorophenyl)-1-phenyl-1H-1,2,3-triazole-4-carboxamide involves a multi-step process that begins with the reaction of 3-chlorobenzonitrile with phenylhydrazine to form 3-chlorophenylhydrazine. This compound is then reacted with ethyl acetoacetate to form 3-chlorophenylhydrazine-1-carbonyl ethyl acetoacetate. The resulting product is then treated with sodium azide and triethylorthoformate to form 5-amino-1-phenyl-1H-1,2,3-triazole-4-carboxylic acid ethyl ester. Finally, the ethyl ester is treated with ammonium hydroxide to form this compound.
Aplicaciones Científicas De Investigación
5-amino-N-(3-chlorophenyl)-1-phenyl-1H-1,2,3-triazole-4-carboxamide has been shown to have potent anticancer properties in a variety of cancer cell lines, including breast, lung, and prostate cancer. Studies have also shown that this compound is able to induce apoptosis, or programmed cell death, in cancer cells. This makes this compound a promising candidate for cancer therapy, as it targets cancer cells specifically without affecting healthy cells.
Propiedades
IUPAC Name |
5-amino-N-(3-chlorophenyl)-1-phenyltriazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12ClN5O/c16-10-5-4-6-11(9-10)18-15(22)13-14(17)21(20-19-13)12-7-2-1-3-8-12/h1-9H,17H2,(H,18,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JRQHWRDCFRJDEW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C(=C(N=N2)C(=O)NC3=CC(=CC=C3)Cl)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12ClN5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.74 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![(3aS*,6aR*)-3-(3,4-dimethoxybenzyl)-5-methylhexahydro-2H-pyrrolo[3,4-d][1,3]oxazol-2-one](/img/structure/B5181471.png)
![N-{3-chloro-4-[(1-chloro-2-naphthyl)oxy]phenyl}-2-hydroxy-3,5-diiodobenzamide](/img/structure/B5181486.png)
![17-{[bis(2-hydroxyethyl)amino]methyl}androstan-17-ol](/img/structure/B5181498.png)

![N-(4-methoxyphenyl)-1-[3-(1H-pyrazol-1-yl)propanoyl]-3-piperidinamine](/img/structure/B5181518.png)
![4-(8-methoxy-2-propionyl-3,3a,4,5-tetrahydro-2H-benzo[g]indazol-3-yl)-N,N-dimethylaniline](/img/structure/B5181540.png)
![4-methoxy-N'-{4-methoxy-3-[(2,3,5,6-tetrafluorophenoxy)methyl]benzylidene}benzohydrazide](/img/structure/B5181548.png)
![5-[3-(2,3-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-N-[2-(methylthio)ethyl]-2-pyridinamine](/img/structure/B5181555.png)
![3-[(4-methoxyphenyl)amino]-1-[2-(trifluoromethyl)phenyl]-2,5-pyrrolidinedione](/img/structure/B5181560.png)
![6-amino-4-[3-(ethoxymethyl)-2,4,6-trimethylphenyl]-3-methyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B5181562.png)
![diethyl 4-(1,3-benzodioxol-5-yl)-1-[2-(4-fluorophenyl)ethyl]-1,4-dihydro-3,5-pyridinedicarboxylate](/img/structure/B5181567.png)
![7-[(2-chlorobenzyl)oxy]-3-(4-methoxyphenyl)-2,8-dimethyl-4H-chromen-4-one](/img/structure/B5181568.png)


